molecular formula C14H11NO5 B8477698 5-Phenyloxycarbonylaminosalicylic acid

5-Phenyloxycarbonylaminosalicylic acid

Cat. No. B8477698
M. Wt: 273.24 g/mol
InChI Key: YJTSFURRCYSOLI-UHFFFAOYSA-N
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Patent
US05306688

Procedure details

In the preparation process described in J. Pharm. Sci., 52, 927 (1963), 4-aminosalicylic acid and 5-aminosalicylic acid is reacted with phenylchloroformate in an aqueous sodium hydrogen carbonate solution to obtain 4-phenyloxycarbonylaminosalicylic acid and 5-phenyloxycarbonylaminosalicylic acid, respectively, in the relatively high yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([OH:11])[C:5](=[CH:9][CH:10]=1)[C:6]([OH:8])=[O:7].[NH2:12][C:13]1[CH:21]=[C:17]([C:18]([OH:20])=[O:19])[C:16]([OH:22])=[CH:15][CH:14]=1.[C:23]1([O:29][C:30](Cl)=[O:31])[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1.C(=O)([O-])O.[Na+]>>[C:23]1([O:29][C:30]([NH:1][C:2]2[CH:3]=[C:4]([OH:11])[C:5](=[CH:9][CH:10]=2)[C:6]([OH:8])=[O:7])=[O:31])[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1.[C:23]1([O:29][C:30]([NH:12][C:13]2[CH:21]=[C:17]([C:18]([OH:20])=[O:19])[C:16]([OH:22])=[CH:15][CH:14]=2)=[O:31])[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C(C(=O)O)=CC1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C(C(=O)O)=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OC(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)OC(=O)NC=1C=C(C(C(=O)O)=CC1)O
Name
Type
product
Smiles
C1(=CC=CC=C1)OC(=O)NC1=CC=C(C(C(=O)O)=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05306688

Procedure details

In the preparation process described in J. Pharm. Sci., 52, 927 (1963), 4-aminosalicylic acid and 5-aminosalicylic acid is reacted with phenylchloroformate in an aqueous sodium hydrogen carbonate solution to obtain 4-phenyloxycarbonylaminosalicylic acid and 5-phenyloxycarbonylaminosalicylic acid, respectively, in the relatively high yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([OH:11])[C:5](=[CH:9][CH:10]=1)[C:6]([OH:8])=[O:7].[NH2:12][C:13]1[CH:21]=[C:17]([C:18]([OH:20])=[O:19])[C:16]([OH:22])=[CH:15][CH:14]=1.[C:23]1([O:29][C:30](Cl)=[O:31])[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1.C(=O)([O-])O.[Na+]>>[C:23]1([O:29][C:30]([NH:1][C:2]2[CH:3]=[C:4]([OH:11])[C:5](=[CH:9][CH:10]=2)[C:6]([OH:8])=[O:7])=[O:31])[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1.[C:23]1([O:29][C:30]([NH:12][C:13]2[CH:21]=[C:17]([C:18]([OH:20])=[O:19])[C:16]([OH:22])=[CH:15][CH:14]=2)=[O:31])[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C(C(=O)O)=CC1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C(C(=O)O)=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OC(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)OC(=O)NC=1C=C(C(C(=O)O)=CC1)O
Name
Type
product
Smiles
C1(=CC=CC=C1)OC(=O)NC1=CC=C(C(C(=O)O)=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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